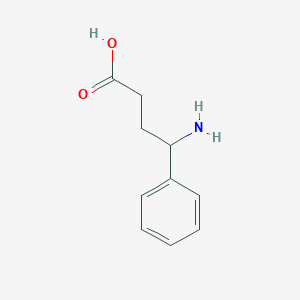
4-アミノ-4-フェニルブタン酸
概要
説明
4-Amino-4-phenylbutanoic acid is an organic compound that serves as a building block in chemical synthesis and is of interest in materials science and biochemistry research. Its structure features both an amino group and a carboxylic acid group attached to a phenyl-substituted butane backbone, making it versatile for the creation of complex organic molecules . This compound is frequently studied for its potential to form polymers and as a precursor for the synthesis of gamma-aminobutyric acid analogs, which are important in the study of neurotransmission .
科学的研究の応用
4-Amino-4-phenylbutanoic acid has numerous scientific research applications:
作用機序
Target of Action
4-Amino-4-phenylbutanoic acid, also known as Phenibut, is a central nervous system depressant with anxiolytic effects . It is structurally related to the neurotransmitter γ-aminobutyric acid (GABA), and hence is a GABA analogue . The primary targets of this compound are the GABA receptors in the brain .
Mode of Action
Phenibut is thought to act as a GABA B receptor agonist, similarly to baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, phenibut mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .
Biochemical Pathways
Phenibut affects the GABAergic pathway, which is one of the major inhibitory neurotransmission pathways in the brain . By acting as a GABA B receptor agonist, it enhances the inhibitory effects of GABA in the brain . This results in decreased neuronal excitability, which can lead to effects such as sedation, anxiolysis, and mood enhancement .
Pharmacokinetics
Phenibut is well-absorbed in the body with a bioavailability of ≥63% for a 250 mg dose . It has a minimal metabolism in the liver, and its metabolites are inactive . The onset of action of Phenibut has been reported to be 2 to 4 hours orally and 20 to 30 minutes rectally . The peak effects are described as occurring 4 to 6 hours following oral ingestion, and the total duration for the oral route has been reported to be 15 to 24 hours . It is excreted in the urine, with 63% of the dose being unchanged .
Result of Action
The molecular and cellular effects of Phenibut’s action include decreased neuronal excitability, leading to sedation, anxiolysis, and mood enhancement . Some studies also report antineoplastic properties of Phenibut, showing that it can promote growth arrest and apoptosis of cancer cells .
Action Environment
The action, efficacy, and stability of Phenibut can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of Phenibut. Additionally, factors such as diet, individual metabolism, and concurrent use of other medications can also influence the action and efficacy of Phenibut .
生化学分析
Biochemical Properties
4-Amino-4-phenylbutanoic acid is thought to act as a GABA B receptor agonist, similarly to baclofen and γ-hydroxybutyrate . At low concentrations, it mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .
Cellular Effects
The cellular effects of 4-Amino-4-phenylbutanoic acid are primarily related to its role as a GABA B receptor agonist . It has been found in dietary supplements and is sold for a variety of uses, including sleep, stress reduction, and nootropic (“smart pill”) effects .
Molecular Mechanism
The molecular mechanism of 4-Amino-4-phenylbutanoic acid involves its action as a GABA B receptor agonist . This means it binds to GABA B receptors, mimicking the action of the neurotransmitter GABA, which is known to inhibit neuronal activity .
Temporal Effects in Laboratory Settings
The onset of action of 4-Amino-4-phenylbutanoic acid has been reported to be 2 to 4 hours orally and 20 to 30 minutes rectally . The peak effects are described as occurring 4 to 6 hours following oral ingestion, and the total duration for the oral route has been reported to be 15 to 24 hours .
Metabolic Pathways
It is known that amino acids play a crucial role in various metabolic pathways, including those involved in the synthesis of proteins, hormones, and other biomolecules .
Transport and Distribution
It is known that amino acids are transported across cell membranes by specific transport proteins .
Subcellular Localization
The localization of a molecule within a cell can have significant effects on its activity or function .
準備方法
4-Amino-4-phenylbutanoic acid can be synthesized through various methods. One common synthetic route involves the reaction of benzyl cyanide with ethyl chloroacetate to form ethyl 2-cyano-3-phenylpropanoate, which is then hydrogenated to produce 4-amino-4-phenylbutanoic acid . Another method involves the reduction of 4-oxo-4-phenylbutanoic acid using sodium borohydride in the presence of a suitable catalyst . Industrial production methods often employ biocatalytic processes due to their high enantioselectivity and mild reaction conditions .
化学反応の分析
4-Amino-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxo-4-phenylbutanoic acid using oxidizing agents such as potassium permanganate.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include various derivatives of 4-amino-4-phenylbutanoic acid, such as 4-oxo-4-phenylbutanoic acid and 4-amino-4-phenylbutanol .
類似化合物との比較
4-Amino-4-phenylbutanoic acid is similar to other gamma-aminobutyric acid analogs, such as:
Baclofen: A gamma-aminobutyric acid receptor agonist used to treat muscle spasticity.
Pregabalin: A gamma-aminobutyric acid analog used to treat neuropathic pain and epilepsy.
Gabapentin: Another gamma-aminobutyric acid analog used to treat seizures and neuropathic pain.
What sets 4-amino-4-phenylbutanoic acid apart is its unique structure, which allows it to interact with gamma-aminobutyric acid receptors and dopamine pathways, providing both anxiolytic and stimulatory effects .
特性
IUPAC Name |
4-amino-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHLDIVWWGHNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307224 | |
| Record name | 4-Amino-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-60-5 | |
| Record name | 4-Amino-4-phenylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 4-amino-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1011-60-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


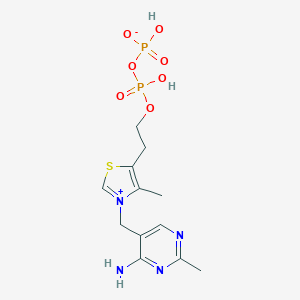

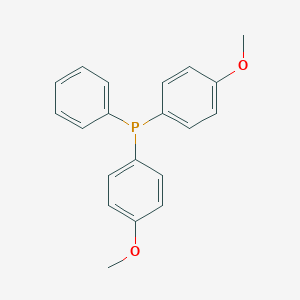
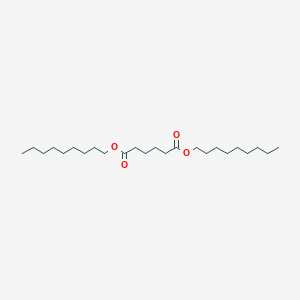
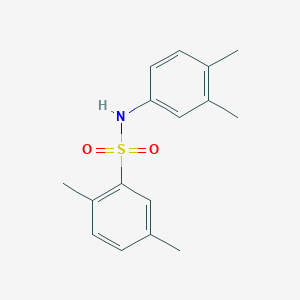
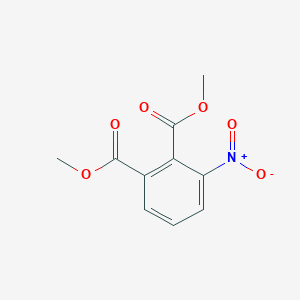
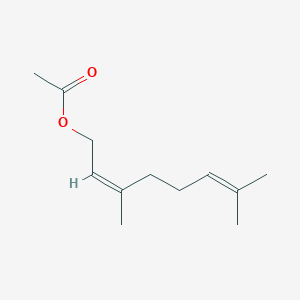
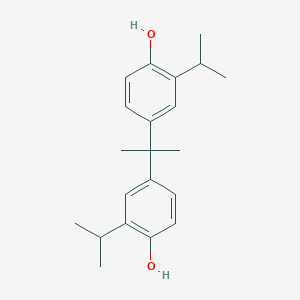




![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)

